Cas no 1545184-71-1 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase methodologies. Its key advantages include the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive functionalities. The 4-methoxy substitution enhances solubility in organic solvents, facilitating efficient coupling reactions. This compound is valued for its stability under standard peptide synthesis conditions and its role in introducing methoxy-substituted aromatic residues into peptide chains. Its consistent reactivity and purity make it a reliable building block for constructing complex peptides and modified biomolecules.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid structure
1545184-71-1 structure
商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid
CAS番号:1545184-71-1
MF:C23H19NO5
メガワット:389.400666475296
MDL:MFCD17170570
CID:4605101
PubChem ID:78993445

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid
    • Benzoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxy-
    • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid
    • MDL: MFCD17170570
    • インチ: 1S/C23H19NO5/c1-28-14-10-11-19(22(25)26)21(12-14)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
    • InChIKey: MZBJHOYNGCHUNH-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC=C(OC)C=C1NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-81133-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid
1545184-71-1 95.0%
5.0g
$3520.0 2025-02-21
Enamine
EN300-81133-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid
1545184-71-1 95%
5g
$3520.0 2023-09-02
A2B Chem LLC
AX59072-1g
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
1g
$1313.00 2024-04-20
1PlusChem
1P01EKW0-1g
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
1g
$1563.00 2024-06-20
Aaron
AR01EL4C-2.5g
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
2.5g
$3297.00 2023-12-15
1PlusChem
1P01EKW0-250mg
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
250mg
$805.00 2024-06-20
1PlusChem
1P01EKW0-10g
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
10g
$6515.00 2024-06-20
A2B Chem LLC
AX59072-5g
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
5g
$3741.00 2024-04-20
A2B Chem LLC
AX59072-50mg
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
50mg
$332.00 2024-04-20
A2B Chem LLC
AX59072-500mg
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
1545184-71-1 95%
500mg
$1032.00 2024-04-20

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid 関連文献

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acidに関する追加情報

Research Briefing on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid (CAS: 1545184-71-1)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid (CAS: 1545184-71-1) as a key intermediate in peptide synthesis and drug development. This compound, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection under mild conditions. The latest studies emphasize its role in the synthesis of bioactive peptides and small-molecule therapeutics, particularly in oncology and neurodegenerative disease research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 1545184-71-1 in the development of peptide-based inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The Fmoc-protected amino acid derivative was employed to synthesize a library of modified peptides, which exhibited enhanced binding affinity and selectivity for oncogenic targets such as MDM2 and Bcl-2. The study reported a 40% improvement in inhibitory activity compared to previous generations of peptide inhibitors, underscoring the compound's utility in optimizing therapeutic candidates.

Further research in ACS Chemical Biology explored the mechanistic insights of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid in modulating enzymatic activity. The compound was found to serve as a scaffold for designing covalent inhibitors of serine hydrolases, a class of enzymes implicated in inflammatory and metabolic disorders. Through structural-activity relationship (SAR) analysis, researchers identified that the methoxybenzoic acid moiety of 1545184-71-1 contributes to selective enzyme binding, while the Fmoc group facilitates cell permeability. These findings open new avenues for developing targeted therapies with reduced off-target effects.

In addition to its therapeutic applications, recent industrial reports highlight the scalability and cost-effectiveness of 1545184-71-1 in large-scale peptide production. A 2024 white paper by a leading pharmaceutical manufacturer detailed a novel continuous-flow synthesis method that reduced production time by 60% while maintaining high purity (>98%). This innovation addresses critical challenges in the supply chain for peptide-based drugs, particularly those requiring Fmoc-protected building blocks.

Despite these advancements, challenges remain in the optimization of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybenzoic acid derivatives for in vivo applications. Current research focuses on improving metabolic stability and reducing potential immunogenicity, as noted in a recent Nature Communications review. Collaborative efforts between academia and industry are expected to drive the next generation of Fmoc-based therapeutics, with 1545184-71-1 playing a pivotal role in this evolution.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue